Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is an organic compound with the molecular formula C8H9ClN2O2S. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate typically involves the reaction of 3-chloropyrazine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazine derivatives.
Scientific Research Applications
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate involves its interaction with biological targets through its pyrazine and thioether moieties. The compound can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(pyrazin-2-ylthio)acetate
- Ethyl 2-((3-bromopyrazin-2-yl)thio)acetate
- Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate
Uniqueness
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is unique due to the presence of the chlorine atom on the pyrazine ring, which imparts distinct reactivity and electronic properties.
Properties
Molecular Formula |
C8H9ClN2O2S |
---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
ethyl 2-(3-chloropyrazin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-13-6(12)5-14-8-7(9)10-3-4-11-8/h3-4H,2,5H2,1H3 |
InChI Key |
JRFKANJFEGJMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=CN=C1Cl |
Origin of Product |
United States |
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